molecular formula C25H32N2O3 B4558174 N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide

N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide

Cat. No.: B4558174
M. Wt: 408.5 g/mol
InChI Key: DAYFCJPSXAMORP-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide is a useful research compound. Its molecular formula is C25H32N2O3 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.24129289 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Molecular Fragmentation Studies

Research conducted by Kazaryants et al. (2011) explored the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines, revealing insights into molecular fragmentation under various conditions, including the action of gaseous hydrogen chloride and electron impact in the gas phase. This study underscores the importance of understanding the structural transformations of benzamide derivatives, which could be pivotal for synthesizing novel compounds with specific properties (Kazaryants et al., 2011).

Anticonvulsant Activity Exploration

The anticonvulsant properties of benzamide derivatives were investigated by Robertson et al. (1987), who identified compounds with significant efficacy in animal models. This line of research is crucial for developing new treatments for epilepsy and related disorders. Such studies indicate the therapeutic potential of benzamide derivatives, including compounds structurally similar to N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide, in the field of neurology (Robertson et al., 1987).

Polymorphism and Spectroscopic Analysis

The work by Cunha et al. (2014) on mefenamic acid, a benzamide derivative, through vibrational spectroscopy and solid-state NMR, provides valuable insights into polymorphism, an aspect critical for drug formulation and stability studies. Understanding the polymorphic forms of compounds similar to this compound could lead to enhanced pharmaceutical formulations (Cunha et al., 2014).

Herbicidal Applications

Investigations into the herbicidal activity of benzamide derivatives, as conducted by Viste et al. (1970), highlight the agricultural applications of these compounds. Such research demonstrates the potential utility of benzamide derivatives, including those structurally related to the query compound, in developing new herbicides for agricultural use (Viste et al., 1970).

Properties

IUPAC Name

N-cyclooctyl-2-[2-(2,4-dimethylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-18-14-15-22(19(2)16-18)27-24(28)17-30-23-13-9-8-12-21(23)25(29)26-20-10-6-4-3-5-7-11-20/h8-9,12-16,20H,3-7,10-11,17H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFCJPSXAMORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3CCCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.